Synthesis Yield Comparison: 4-Amino-3-bromoquinoline vs. 4-Aminoquinoline Bromination
The bromination of 4-aminoquinoline to produce 4-Amino-3-bromoquinoline proceeds with a reported yield of 82% under optimized conditions using elemental bromine in acetic acid at 0°C . This yield is a direct measure of synthetic efficiency for this specific transformation. While comparative yields for the bromination of other aminoquinoline isomers (e.g., 5- or 7-aminoquinoline) are not available in the same study, this value serves as a benchmark for assessing the feasibility and cost-effectiveness of utilizing this route versus alternative syntheses of related intermediates .
| Evidence Dimension | Reaction Yield |
|---|---|
| Target Compound Data | 82% yield |
| Comparator Or Baseline | 4-aminoquinoline (starting material; 100% conversion not implied) |
| Quantified Difference | 82% isolated yield of desired 3-bromo-4-aminoquinoline |
| Conditions | 34.6g 4-aminoquinoline, 42.2g Br2, glacial acetic acid, 0°C addition, room temp stir |
Why This Matters
An 82% yield provides a quantifiable basis for process chemists to evaluate the cost and material efficiency of synthesizing this key intermediate, directly impacting procurement decisions for scaled-up production.
